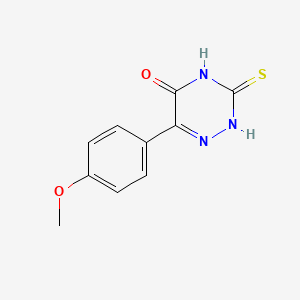

6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-7-4-2-6(3-5-7)8-9(14)11-10(16)13-12-8/h2-5H,1H3,(H2,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMUFAGEOUHHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427687 | |

| Record name | 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27623-06-9 | |

| Record name | 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from substituted 1,2,4-triazin-5-one derivatives bearing appropriate aryl groups, which are then converted into thioxo analogs by introducing sulfur functionalities. The key steps include:

- Formation of the 1,2,4-triazinone core with the 4-methoxyphenyl substituent at the 6-position.

- Conversion of the oxo group at position 3 to a thioxo group.

- Cyclization and ring closure reactions to form the dihydro-1,2,4-triazine ring system.

Preparation of the 1,2,4-Triazinone Precursor

According to known protocols, 6-substituted 3-amino-1,2,4-triazin-5-ones can be synthesized via hydrazinolysis and cyclization reactions starting from esters or amides of the corresponding carboxylic acids. For example, ethyl acetate derivatives can be reacted with hydrazine hydrate to form acethydrazide intermediates, which upon cyclization with triphosgene yield the triazinone ring system.

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Hydrazinolysis | Ethyl acetate + Hydrazine Hydrate, heating | Acethydrazide intermediate |

| 2 | Cyclization | Acethydrazide + Triphosgene, heating | 1,2,4-Triazin-5-one derivative |

| 3 | Alkylation | Triazinone + Chloroacetone, base | Alkylated triazinone intermediate |

| 4 | Ring-opening/Ring-expansion | Alkylated intermediate + Hydrazine Hydrate | Final triazine compound |

This sequence provides a robust route to substituted triazinones with high yields and reduced byproducts due to the use of triphosgene instead of phosgene, which is safer and more cost-effective.

Introduction of the Thioxo Group

The conversion of the oxo group at position 3 to a thioxo group is commonly achieved by treatment of the triazinone with sulfurizing agents such as carbon disulfide (CS2) in the presence of potassium hydroxide or potassium O-ethyl dithiocarbonate in alcoholic solvents like ethanol or 2-propanol. This cyclocondensation reaction forms potassium thiolate intermediates, which upon acidification yield the corresponding thioxo derivatives.

| Method | Reagents/Conditions | Outcome |

|---|---|---|

| A | Carbon disulfide + KOH + ethanol, reflux | Potassium thiolate intermediate |

| B | Potassium O-ethyl dithiocarbonate + 2-propanol | Potassium thiolate intermediate |

| Acidification | Hydrochloric acid treatment | Thioxo-1,2,4-triazin-5-one derivative |

The substituents on the aromatic ring influence the reaction time and yield, with electron-donating groups such as methoxy facilitating the process.

Alternative Synthetic Routes and One-Pot Methods

Recent research has demonstrated one-pot synthesis strategies involving the reaction of 3-chloro-1,5-diarylformazans with heterocyclic thiones containing thiourea or thioxo groups. In ethanol with triethylamine under reflux, these reactions proceed with the evolution of hydrogen sulfide gas, leading to regioselective formation of 3-arylazo derivatives of triazine-based heterocycles. Although this method is more focused on azo derivatives, it highlights the utility of thioxo intermediates and thione chemistry in constructing complex triazine systems.

Summary Table of Preparation Methods

Research Findings and Observations

- The use of triphosgene instead of phosgene in the cyclization step reduces the need for specialized equipment and lowers costs, making the process more suitable for scale-up.

- The nature of substituents on the aromatic ring, such as the 4-methoxy group, affects the reaction kinetics and yields during sulfurization steps, generally facilitating the formation of thioxo derivatives.

- The formation of potassium thiolates as intermediates is a critical step for successful thioxo group incorporation, and their isolation or in situ conversion is well-documented.

- One-pot methods involving formanzan derivatives and thione heterocycles provide alternative synthetic routes, though they are more relevant for azo derivatives than the direct preparation of 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Analyse Chemischer Reaktionen

Cyclocondensation with Hydrazonoyl Halides

Reactions with hydrazonoyl halides (e.g., 4-nitrobenzohydrazonoyl chloride) in chloroform and triethylamine yield triazolotriazin-7-one derivatives. This proceeds via nucleophilic attack of the thioxo sulfur on the hydrazonoyl chloride, followed by cyclization and elimination of HCl .

Example Reaction:

6-(4-Methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one + Hydrazonoyl halide → Triazolo[4,3-b] triazin-7-one derivatives

Reactions with Aldehydes

Condensation with aldehydes (e.g., vanillin, salicylaldehyde) under solvent-free microwave irradiation or classical heating forms Schiff bases. The thioxo group facilitates imine formation at the adjacent amino group .

Example Reaction:

this compound + 4-Methoxybenzaldehyde → 4-(4-Methoxybenzylideneamino)-6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

| Product | Yield (%) | Conditions | Characterization |

|---|---|---|---|

| Schiff base derivative | 85 | Microwave, 10 min, 120°C | LC-MS: m/z 385 [M+H]⁺; ¹H NMR: δ 8.45 (s, CH=N) |

Cyclization with Carbon Disulfide

Cyclocondensation with carbon disulfide in ethanol and KOH generates potassium thiolates, which acidify to thione derivatives. The 4-methoxyphenyl group stabilizes intermediates via resonance .

Example Reaction:

this compound + CS₂ → Potassium 6-(4-methoxyphenyl)-2H- triazino[2,3-c]quinazoline-6-thiolate

| Product | Yield (%) | Conditions | Key Data |

|---|---|---|---|

| Potassium thiolate | 92 | Reflux in EtOH, KOH, 6h | IR: 1250 cm⁻¹ (C=S); ¹³C NMR: δ 182.5 (C=S) |

Reactivity with Thioglycolic Acid

The thioxo group undergoes nucleophilic substitution with thioglycolic acid, forming thiazolidinone-fused triazines. This reaction is pH-sensitive and requires reflux in ethanol .

Example Reaction:

this compound + HSCH₂COOH → Thiazolo[3,2-b] triazine derivative

| Product | Yield (%) | Conditions | Characterization |

|---|---|---|---|

| Thiazolo-triazine | 68 | Reflux in EtOH, 5h | ¹H NMR: δ 3.20 (t, SCH₂), 6.90–7.50 (m, aromatic) |

Key Mechanistic Insights:

-

The 4-methoxyphenyl group enhances electron density, favoring electrophilic substitution at the triazine ring .

-

The thioxo group acts as a nucleophilic site, enabling cyclocondensation and substitution reactions .

For synthetic protocols, spectral data, and bioactivity profiles, consult primary sources .

Wissenschaftliche Forschungsanwendungen

6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. Detailed studies, including molecular docking and biochemical assays, are used to elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Triazinone derivatives with varying aryl substituents exhibit distinct melting points and synthesis efficiencies, as shown below:

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) generally lower melting points compared to electron-withdrawing groups (e.g., hydroxyl). For instance, the hydroxyl-substituted 1d has a significantly higher melting point (230–232°C), likely due to enhanced intermolecular hydrogen bonding .

- Synthetic yields remain high (>85%) across analogs, suggesting the condensation reaction is robust to substituent variations .

Reactivity and Functionalization Potential

Schiff Base Formation

Compound 1c reacts with aldehydes (e.g., 4-(diethylamino)benzaldehyde) to form Schiff bases (e.g., 4-{[(1E)-(4-methoxyphenyl)methylene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one). These derivatives are stabilized by resonance from the methoxy group, enhancing their utility in coordination chemistry and sensor applications .

Electronic and Steric Effects

- Methoxy vs. Hydroxyl : The methoxy group in 1c provides moderate electron donation without the strong hydrogen-bonding capability of the hydroxyl group in 1d. This balance may improve membrane permeability in drug design .

- Amino Substituents: Derivatives like 6-(2-aminophenyl)-3-thioxo-triazinone () undergo conjugation with steroids or aldehydes, leveraging the amino group's nucleophilicity for complex heterocycle synthesis .

Biologische Aktivität

6-(4-Methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS 27623-06-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4OS, with a molecular weight of approximately 218.27 g/mol. The compound features a thiazolidine ring structure which is crucial for its biological activity.

Biological Activity Overview

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:

- Case Study : A derivative demonstrated significant inhibition of the hepatitis C virus (HCV) NS5B RNA polymerase with an IC50 value of 32.2 μM .

- Mechanism : The thiazolidine moiety appears to enhance binding affinity to viral targets.

2. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains:

- Research Findings : A study highlighted that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 16 to 32 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

3. Anticancer Activity

The anticancer potential of this compound has also been explored:

- Case Study : A derivative exhibited cytotoxic effects on human cancer cell lines with an IC50 value of 1.98 ± 1.22 µg/mL against HT29 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substituents on the phenyl ring and the thiazolidine structure. The presence of electron-donating groups such as methoxy enhances its activity by improving solubility and interaction with biological targets .

Q & A

Q. What protocols ensure reproducibility in biological activity assays?

- Answer : Standardize inoculum preparation (McFarland 0.5) and include quality controls (e.g., ciprofloxacin for bacteria, amphotericin B for fungi). Pre-treat the compound with glutathione to test thiol-mediated redox activity. Report MIC values in triplicate with ±SEM .

Data Interpretation and Validation

Q. How should researchers validate unexpected NMR spectral data?

- Answer : Compare experimental ¹H NMR shifts with computed values (GIAO-DFT). For split peaks, conduct variable-temperature NMR to rule out tautomerism. Use 2D techniques (HSQC, HMBC) to confirm connectivity, especially for thioxo and methoxyphenyl groups .

Q. What statistical methods are appropriate for analyzing dose-response curves?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.